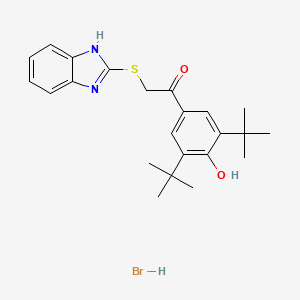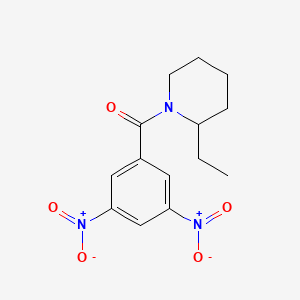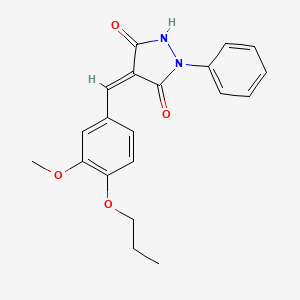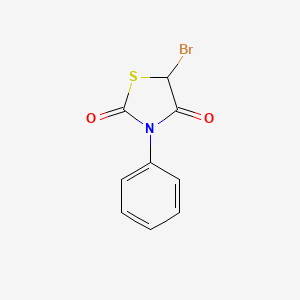![molecular formula C24H23N3O3S B4903555 N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide](/img/structure/B4903555.png)
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide is a complex organic compound with the molecular formula C22H19N3O3S It is known for its unique chemical structure, which includes a phenylcarbonyl group, a carbamothioyl group, and a propoxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylcarbonyl Intermediate: The initial step involves the reaction of aniline with benzoyl chloride to form N-phenylbenzamide.
Introduction of the Carbamothioyl Group: The N-phenylbenzamide is then reacted with thiophosgene to introduce the carbamothioyl group, resulting in N-phenylcarbamothioylbenzamide.
Coupling with Propoxybenzamide: Finally, the N-phenylcarbamothioylbenzamide is coupled with 3-propoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl or carbamothioyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced carbonyl or carbamothioyl derivatives
Substitution: Substituted amines or thiols
Wissenschaftliche Forschungsanwendungen
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-propoxybenzamide can be compared with other similar compounds, such as:
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-2-methoxybenzamide: Similar structure but with a methoxy group at a different position.
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide: Similar structure but with a benzofuran moiety.
These compounds share structural similarities but may exhibit different chemical reactivity, biological activity, and physical properties, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-2-14-30-21-13-6-10-18(15-21)23(29)27-24(31)26-20-12-7-11-19(16-20)25-22(28)17-8-4-3-5-9-17/h3-13,15-16H,2,14H2,1H3,(H,25,28)(H2,26,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNXULAYHKZDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B4903474.png)
![N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4903482.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,4-difluorobenzamide](/img/structure/B4903487.png)

![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B4903499.png)
![N-(2,5-dimethylphenyl)-2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4903500.png)
![[1-[Furan-2-yl-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate](/img/structure/B4903527.png)
![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B4903529.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4903535.png)




